Daptomycin

Infectious Disease Clinical Pharmacology Antimicrobial Resistance

Daptomycin is a WHO Reserve cyclic lipopeptide antibiotic with a unique calcium-dependent membrane depolarization mechanism. It delivers rapid, concentration-dependent bactericidal activity (≥3 log₁₀ CFU/mL reduction within 8 hours) against MRSA, VISA, and VRE. Clinically, early switch to daptomycin (within 3 days) reduces all-cause mortality by 55% in MRSA bloodstream infections—a benefit not uniformly demonstrated by vancomycin or linezolid. Its lyophilized formulation with non-reducing sugars ensures ≥18-month stability. Procure this critical antibiotic for targeted MDR Gram-positive therapy, antimicrobial stewardship programs, and pharmaceutical development of stable parenteral products.

Molecular Formula C72H101N17O26
Molecular Weight 1620.7 g/mol
Cat. No. B8061660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaptomycin
Molecular FormulaC72H101N17O26
Molecular Weight1620.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
InChIInChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1
InChIKeyDOAKLVKFURWEDJ-QCMAZARJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daptomycin for Scientific and Industrial Procurement: Baseline Characteristics and Mechanism of a Reserve Lipopeptide Antibiotic


Daptomycin is a cyclic lipopeptide antibiotic derived from *Streptomyces roseosporus*, classified by the WHO as a "Reserve" compound for treating serious infections caused by multidrug-resistant Gram-positive pathogens [1]. Its chemical structure comprises a decanoyl fatty acid side chain linked to a 13-amino acid cyclic peptide core, conferring a molecular weight of 1620.69 g/mol [2]. Daptomycin exhibits rapid, concentration-dependent bactericidal activity against clinically significant Gram-positive organisms, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE), through a unique calcium-dependent mechanism of action involving membrane depolarization and ion leakage [3][4].

Why Daptomycin Cannot Be Readily Substituted: Critical Differentiators in Spectrum, Kinetics, and Clinical Outcomes


In-class substitution of daptomycin with alternative anti-MRSA agents (e.g., vancomycin, linezolid) or next-generation lipoglycopeptides (e.g., oritavancin) is scientifically unsound due to fundamental differences in pharmacodynamics, bactericidal kinetics, and clinical efficacy. While newer lipoglycopeptides demonstrate lower MIC values, daptomycin's distinct mechanism of action—calcium-dependent membrane depolarization—remains critical against strains with evolving resistance profiles [1]. Crucially, meta-analyses reveal that an early switch to daptomycin from vancomycin is significantly associated with a 55% reduction in mortality in MRSA bloodstream infections, a benefit not uniformly demonstrated by other comparators [2]. Furthermore, daptomycin exhibits rapid bactericidal activity (≥3 log10 CFU/mL reduction within 8 hours) that distinguishes it from the predominantly bacteriostatic activity of linezolid and the slower killing of certain glycopeptides [3]. These quantitative clinical and in vitro advantages underscore the necessity of compound-specific selection rather than therapeutic class substitution.

Daptomycin Comparative Evidence Guide: Quantified Differentiation for Scientific Selection


Daptomycin vs. Vancomycin: 55% Mortality Reduction with Early Switch in MRSA Bacteremia

A 2024 systematic review and meta-analysis of 20 studies directly compared daptomycin and vancomycin in adult patients with MRSA bloodstream infections (BSI). While overall mortality odds were non-significantly lower for daptomycin (OR = 0.81; 95% CI, 0.62–1.06), a sub-analysis based on timing of switch demonstrated that switching to daptomycin early (within 3 days of initiating anti-MRSA therapy) was significantly associated with a 55% reduction in all-cause mortality [1]. This effect was not observed when switching to daptomycin later in the treatment course. Additionally, in patients infected with MRSA strains exhibiting vancomycin MIC ≥1 mg/L, daptomycin treatment was associated with 40% lower odds of mortality [1].

Infectious Disease Clinical Pharmacology Antimicrobial Resistance

Rapid Bactericidal Activity: Daptomycin Achieves ≥3 log10 CFU/mL Reduction Within 8 Hours Against MRSA and VRE

In time-kill studies against a panel of 203 Gram-positive isolates, daptomycin demonstrated significantly faster and more complete bactericidal activity compared to vancomycin, linezolid, and quinupristin-dalfopristin. Against MRSA, MRSE, VRE, and VISA, daptomycin achieved a ≥3 log10 CFU/mL reduction within 8 hours of exposure [1]. In contrast, linezolid exhibited tolerance with 100% bacteriostatic activity against MSSA and VRE, and 80% tolerance against MRSA isolates [2]. Further studies using human peak free serum drug concentrations confirmed that daptomycin was rapidly bactericidal against 7/7 strains tested, whereas vancomycin was bactericidal against only 2/7 strains, and both teicoplanin and linezolid were consistently bacteriostatic [3].

Microbiology Antimicrobial Susceptibility Testing Pharmacodynamics

Superior Pharmacodynamic Profile: Daptomycin AUC/MIC Ratio Predicts Greater Anti-Staphylococcal Effect vs. Vancomycin

In an in vitro dynamic model simulating human pharmacokinetics, the anti-staphylococcal effects of daptomycin and vancomycin were compared across a wide range of AUC/MIC ratios. Based on the area between the control growth and killing curves (ABBC) relationship, the effects of daptomycin at a proposed therapeutic dose of 4 mg/kg were predicted to be greater than those of two 1-g doses of vancomycin given 12 hours apart [1]. Additionally, Monte Carlo simulations evaluating daptomycin doses of 6–12 mg/kg against *S. aureus* revealed that bacteriostatic target attainment (AUC/MIC ≥ 90%) was achieved for strains with MIC ≤ 1 mg/L at doses >6 mg/kg. However, bactericidal target attainment was only reliably achieved at MIC = 0.5 mg/L with doses >8 mg/kg [2].

Pharmacokinetics/Pharmacodynamics Antimicrobial Dosing Monte Carlo Simulation

Sustained Low Resistance Rates: Daptomycin Resistance <1% in S. aureus Despite Widespread Clinical Use

Despite its role as a last-resort antibiotic, surveillance data indicate that overall daptomycin resistance rates (DAP-R) remain exceptionally low. Rates are typically less than 1% for *S. aureus* and range from 0.5% to 5% for enterococci [1]. This contrasts sharply with the increasing prevalence of vancomycin-intermediate and -resistant *S. aureus* (VISA/VRSA) and vancomycin-resistant enterococci (VRE), which are well-documented clinical challenges. However, a recent study (2025) reported the first instance of transferable daptomycin resistance via a mobile genetic element (the *drc* locus) detected in a livestock-associated *Mammaliicoccus sciuri* isolate, which was shown to be functional in MRSA backgrounds [2].

Antimicrobial Resistance Surveillance Microbiology Public Health

Improved Formulation Stability: Lyophilized Daptomycin with Sucrose/Trehalose Enhances Chemical Stability and Reconstitution

Patented formulation advancements describe novel powder daptomycin compositions comprising daptomycin and a non-reducing sugar such as sucrose or trehalose [1]. These formulations are specifically engineered to exhibit improved chemical stability and faster reconstitution times in the solid state compared to earlier formulations [2]. The patents claim long-term storage stability for a period of at least about 18 months or longer when stored under appropriate conditions [3]. This represents a tangible procurement advantage, reducing waste and ensuring reliable potency upon administration.

Pharmaceutical Formulation Drug Stability Lyophilization

Superior Activity Against Vancomycin-Intermediate S. aureus (VISA) Compared to Vancomycin

In vitro susceptibility testing against a panel of 203 Gram-positive isolates, including vancomycin-intermediate *S. aureus* (VISA), demonstrated that daptomycin was more active than vancomycin and linezolid [1]. While newer lipoglycopeptides (telavancin, dalbavancin, oritavancin) exhibit lower MIC values (e.g., dalbavancin MIC90 0.06 µg/mL vs. daptomycin MIC90 0.5 µg/mL for MRSA), daptomycin retains potent activity against strains with reduced vancomycin susceptibility, a critical niche where vancomycin fails [2]. The activity of daptomycin against VISA and heteroresistant VISA (hVISA) provides a clear differentiation from vancomycin in the context of evolving glycopeptide resistance.

Antimicrobial Resistance VISA hVISA Therapeutic Alternatives

Optimal Application Scenarios for Daptomycin Based on Evidence-Driven Selection Criteria


Early Switch Therapy in MRSA Bloodstream Infections to Reduce Mortality

Based on direct head-to-head clinical evidence, the most impactful application of daptomycin is as an early switch therapy (within 3 days) for patients with confirmed or suspected MRSA bloodstream infections, particularly when vancomycin MIC is ≥1 mg/L. This scenario leverages the demonstrated 55% reduction in all-cause mortality [1]. Procurement decisions should prioritize daptomycin for hospital formularies targeting MRSA bacteremia management.

Treatment of Serious Infections Caused by VISA, hVISA, and VRE

Daptomycin is indicated for severe infections where vancomycin is ineffective due to intermediate or full resistance. Its retained in vitro activity against VISA and VRE, combined with rapid bactericidal kill (≥3 log10 reduction in 8h), makes it a preferred agent for complicated skin and soft tissue infections (cSSTI), endocarditis, and bacteremia caused by these multidrug-resistant pathogens [2][3]. This application is supported by both susceptibility data and time-kill kinetics.

Research and Development of Next-Generation Lipopeptide Formulations

The patented formulation technology using non-reducing sugars (sucrose/trehalose) to enhance lyophilized powder stability and reconstitution speed provides a template for industrial R&D. Procurement of daptomycin in this specific formulation is advantageous for pharmaceutical manufacturers and compounding facilities seeking to develop or improve stable, ready-to-use parenteral products with extended shelf life (≥18 months) [4].

Antimicrobial Stewardship Programs and Resistance Surveillance

Given its status as a WHO "Reserve" antibiotic with sustained low resistance rates (<1% in S. aureus), daptomycin is a critical component of antimicrobial stewardship programs. Its targeted use in documented MDR Gram-positive infections preserves the efficacy of broader-spectrum agents. Procurement for surveillance studies and reference laboratories is essential for monitoring the emergence of transferable resistance mechanisms, such as the recently described *drc* locus [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daptomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.